molecular formula C9H18N2O3 B1478123 3-Amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one CAS No. 2097985-38-9

3-Amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one

Cat. No.: B1478123
CAS No.: 2097985-38-9
M. Wt: 202.25 g/mol
InChI Key: BKHSGTCMLDIHMT-UHFFFAOYSA-N
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Description

3-Amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C9H18N2O3 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-2-14-8-6-11(5-7(8)12)9(13)3-4-10/h7-8,12H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHSGTCMLDIHMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1O)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one is a synthetic organic compound belonging to the class of pyrrolidine derivatives. Its unique structure, characterized by an amino group, hydroxyl group, and an ethoxy substituent on a pyrrolidine ring, suggests potential biological activities worth exploring. This article reviews the biological activity of this compound, focusing on its antimicrobial and antiviral properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of 3-Amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one is C12_{12}H17_{17}N2_{2}O2_2, with a molecular weight of approximately 219.27 g/mol. The presence of the ethoxy group enhances its lipophilicity and stability, potentially increasing its interaction with biological membranes and proteins.

Antimicrobial Properties

Research indicates that 3-Amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one exhibits significant antimicrobial activity . In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Antiviral Properties

In addition to its antibacterial effects, preliminary studies suggest that 3-Amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one may possess antiviral properties . It has been shown to inhibit viral replication in cell cultures infected with certain viruses. The mechanism appears to involve interference with viral entry or replication processes.

The mechanism by which 3-Amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes or receptors within biological systems:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
  • Receptor Binding : Its structural features allow it to bind to receptors that mediate cellular responses to infection.

Case Studies

A notable study investigated the effect of this compound on oxidative stress in human cells. The results indicated that treatment with 3-Amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one reduced oxidative damage and improved cell viability under stress conditions. This suggests potential applications in protecting cells from oxidative damage, which is relevant for various diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-Amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one

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